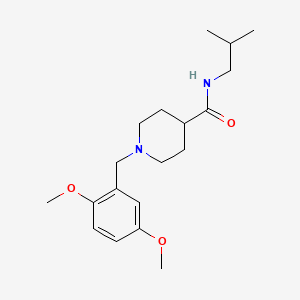
4-(formylamino)-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(formylamino)-N,N-dimethylbenzenesulfonamide, also known as FABS, is a chemical compound with a molecular formula of C10H13N2O3S. FABS has been widely studied in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 4-(formylamino)-N,N-dimethylbenzenesulfonamide involves the inhibition of enzyme activity through binding to the active site of the enzyme. 4-(formylamino)-N,N-dimethylbenzenesulfonamide has been shown to exhibit competitive inhibition against carbonic anhydrases and non-competitive inhibition against acetylcholinesterase. The binding of 4-(formylamino)-N,N-dimethylbenzenesulfonamide to the enzyme active site prevents the substrate from binding, thus inhibiting enzyme activity.
Biochemical and Physiological Effects:
4-(formylamino)-N,N-dimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrases by 4-(formylamino)-N,N-dimethylbenzenesulfonamide can lead to a decrease in the production of bicarbonate ions, which are involved in acid-base balance in the body. Inhibition of acetylcholinesterase by 4-(formylamino)-N,N-dimethylbenzenesulfonamide can lead to an increase in the concentration of acetylcholine, a neurotransmitter involved in various physiological processes such as muscle contraction and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(formylamino)-N,N-dimethylbenzenesulfonamide has several advantages as a research tool, including its high purity and stability. 4-(formylamino)-N,N-dimethylbenzenesulfonamide is also relatively easy to synthesize, and the reaction conditions are mild, making it a suitable compound for use in various laboratory experiments. However, 4-(formylamino)-N,N-dimethylbenzenesulfonamide also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
For 4-(formylamino)-N,N-dimethylbenzenesulfonamide research include the development of 4-(formylamino)-N,N-dimethylbenzenesulfonamide derivatives, investigation as a potential drug candidate, and the use of 4-(formylamino)-N,N-dimethylbenzenesulfonamide as a building block for the synthesis of novel materials.
Méthodes De Synthèse
The synthesis of 4-(formylamino)-N,N-dimethylbenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with formic acid and dimethylamine. The reaction proceeds under mild conditions and yields 4-(formylamino)-N,N-dimethylbenzenesulfonamide as a white crystalline solid with high purity. The synthesis of 4-(formylamino)-N,N-dimethylbenzenesulfonamide has been optimized in recent years, and various modifications have been made to improve the yield and efficiency of the reaction.
Applications De Recherche Scientifique
4-(formylamino)-N,N-dimethylbenzenesulfonamide has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. 4-(formylamino)-N,N-dimethylbenzenesulfonamide has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrases and acetylcholinesterase. These enzymes are involved in various physiological processes and are potential targets for the treatment of diseases such as Alzheimer's disease, glaucoma, and epilepsy.
Propriétés
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCNNBUBVZIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(formylamino)-N,N-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)


![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)
![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)
![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)